2-chloro-5-[3-(6-hydroxypyridazin-3-yl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoic acid
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Overview
Description
2-CHLORO-5-[3-(6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]BENZOIC ACID is a complex organic compound that features a unique combination of heterocyclic structures, including pyridazine, triazole, and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-[3-(6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]BENZOIC ACID typically involves multi-step organic reactions. One common approach includes the formation of the pyridazine and triazole rings followed by their coupling with a benzoic acid derivative. Key reagents and conditions often used in these synthetic routes include:
Cyclization reactions: Using azobisisobutyronitrile (AIBN) and hypophosphorous acid (H₃PO₂) under reflux conditions.
Coupling reactions: Employing p-toluenesulfonic acid in toluene to facilitate the formation of the desired heterocyclic structures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-5-[3-(6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of the pyridazine ring to its dihydro form.
Substitution: Halogen substitution reactions on the benzoic acid ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Dihydropyridazine derivatives.
Substitution products: Amino or thiol-substituted benzoic acid derivatives.
Scientific Research Applications
2-CHLORO-5-[3-(6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]BENZOIC ACID has a wide range of applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Agrochemicals: Utilized in the synthesis of herbicides and pesticides due to its bioactive heterocyclic structures.
Material Science: Employed in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-CHLORO-5-[3-(6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]BENZOIC ACID involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes involved in oxidative stress, DNA synthesis, and cell signaling pathways.
Pathways Involved: Inhibition of prostaglandin E2 and interleukin activity, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazine derivatives: Compounds like Zardaverine and Emorfazone, which exhibit anti-inflammatory and anti-platelet activities.
Triazole derivatives: Compounds such as fluconazole, known for their antifungal properties.
Properties
Molecular Formula |
C13H8ClN5O3S |
---|---|
Molecular Weight |
349.75 g/mol |
IUPAC Name |
2-chloro-5-[3-(6-oxo-1H-pyridazin-3-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzoic acid |
InChI |
InChI=1S/C13H8ClN5O3S/c14-8-2-1-6(5-7(8)12(21)22)19-11(17-18-13(19)23)9-3-4-10(20)16-15-9/h1-5H,(H,16,20)(H,18,23)(H,21,22) |
InChI Key |
ZWXNLCGXHBQAOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NNC2=S)C3=NNC(=O)C=C3)C(=O)O)Cl |
Origin of Product |
United States |
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